Superior HRH1 Binding Affinity: A Direct Comparison with the 4-Methylpiperazine Regioisomer
4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile demonstrates a high-affinity binding to the human Histamine H1 Receptor (HRH1) with a Ki of 0.800 nM [1]. In contrast, its regioisomer, 3-((4-methylpiperazin-1-yl)sulfonyl)benzonitrile, exhibits a Ki of 32 nM for the same receptor [1]. This represents a 40-fold difference in affinity, highlighting the critical importance of the methyl group's position on the piperazine ring for optimal target engagement.
| Evidence Dimension | Binding Affinity (Ki) to human Histamine H1 Receptor (HRH1) |
|---|---|
| Target Compound Data | Ki = 0.800 nM |
| Comparator Or Baseline | 3-((4-Methylpiperazin-1-yl)sulfonyl)benzonitrile, Ki = 32 nM |
| Quantified Difference | 40-fold lower Ki (higher affinity) |
| Conditions | Displacement of [3H]pyrilamine from human HRH1 expressed in HEK cell membranes after 90 mins by scintillation counting |
Why This Matters
This 40-fold improvement in binding affinity directly translates to a more potent and reliable tool for in vitro and in vivo studies, reducing the required dosage and minimizing potential off-target effects.
- [1] BindingDB. CHEMBL1712377. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50001493 View Source
